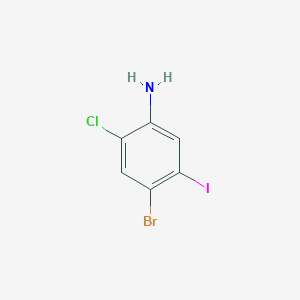

4-Bromo-2-chloro-5-iodoaniline

CAS No.:

Cat. No.: VC19923060

Molecular Formula: C6H4BrClIN

Molecular Weight: 332.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4BrClIN |

|---|---|

| Molecular Weight | 332.36 g/mol |

| IUPAC Name | 4-bromo-2-chloro-5-iodoaniline |

| Standard InChI | InChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 |

| Standard InChI Key | RMGSDNCUHZFTRV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1I)Br)Cl)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Bromo-2-chloro-5-iodoaniline belongs to the class of halogenated anilines, featuring bromine (Br), chlorine (Cl), and iodine (I) substituents at the 4-, 2-, and 5-positions of the benzene ring, respectively. The amino group (-NH₂) at the 1-position confers nucleophilic reactivity, while the halogens modulate electronic effects and steric hindrance. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄BrClIN | |

| Molecular Weight | 332.36 g/mol | |

| IUPAC Name | 4-bromo-2-chloro-5-iodoaniline | |

| Canonical SMILES | C1=C(C(=CC(=C1I)Br)Cl)N | |

| InChI Key | RMGSDNCUHZFTRV-UHFFFAOYSA-N |

The compound’s ortho and para substitution pattern relative to the amino group directs electrophilic attacks to specific ring positions, a feature exploited in multi-step syntheses .

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural validation. The amino group’s N-H stretch appears near 3400 cm⁻¹ in IR, while halogen presence suppresses aromatic C-H vibrations . In ¹H NMR, the deshielded aromatic protons adjacent to electron-withdrawing halogens resonate downfield (δ 7.2–8.1 ppm), with coupling constants indicating substituent orientations .

Synthesis and Manufacturing

Halogenation Strategies

Synthesis typically begins with aniline derivatives, leveraging halogenation sequences to install Br, Cl, and I atoms. A common route involves:

-

Acetylation: Protecting the amino group via reaction with acetic anhydride to form acetanilide, preventing unwanted side reactions during halogenation .

-

Sequential Halogenation:

-

Deprotection: Hydrolysis of the acetyl group under acidic or basic conditions to regenerate the amino group .

Deamination Techniques

For applications requiring a deaminated product, 4-bromo-2-chloro-5-iodoaniline undergoes reductive deamination using isoamyl nitrite in N,N-dimethylformamide (DMF), yielding 1-bromo-3-chloro-5-iodobenzene . This method achieves >75% yield in microscale reactions, offering advantages over traditional Sandmeyer reactions .

Physicochemical Properties

Stability and Solubility

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMF, dimethyl sulfoxide (DMSO), and chlorinated solvents. Stability data are sparse, though halogenated anilines generally degrade under UV light, necessitating storage in amber containers .

Thermal Behavior

Melting points are unreported for the 5-iodo isomer, but analogous compounds (e.g., 4-bromo-2-chloro-6-iodoaniline) melt at 148–150°C . Differential scanning calorimetry (DSC) would provide insights into thermal decomposition pathways.

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

The compound’s halogen-rich structure facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl scaffolds prevalent in drug candidates. For example, it serves as a precursor to kinase inhibitors and antimicrobial agents .

Agrochemical Development

In agrochemistry, derivatives of 4-bromo-2-chloro-5-iodoaniline are incorporated into herbicides and pesticides, leveraging halogen interactions with biological targets.

Materials Science

The iodine atom’s polarizability enables applications in liquid crystals and organic semiconductors, where halogen bonding enhances material stability .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent studies emphasize solvent-free halogenation and catalytic iodination to reduce waste. For instance, iodine-loaded zeolites achieve 90% regioselectivity in iodination steps, minimizing byproducts .

Computational Modeling

Density functional theory (DFT) calculations predict reaction pathways for halogenation, aiding in the design of more efficient syntheses. Models suggest that electron-deficient aryl rings favor iodination at the 5-position .

Bioconjugation Applications

Emerging research explores the compound’s use in antibody-drug conjugates (ADCs), where its iodine atom enables radioisotope labeling for targeted cancer therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume